molecular formula C6H12O3 B12452463 Propyl 2-methoxyacetate

Propyl 2-methoxyacetate

Cat. No.: B12452463
M. Wt: 132.16 g/mol
InChI Key: FIABMSNMLZUWQH-UHFFFAOYSA-N
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Description

Propyl 2-methoxyacetate, also known as 1-methoxy-2-propyl acetate, is an organic compound with the molecular formula C6H12O3. It is a clear, colorless liquid with a mild odor reminiscent of esters or some types of fruit. This compound is known for its excellent solvency properties and is commonly used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-methoxyacetate is typically synthesized through the esterification of 1-methoxy-2-propanol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

CH3OCH2CH(CH3)OH+CH3COOHCH3OCH2CH(CH3)OCOCH3+H2O\text{CH}_3\text{OCH}_2\text{CH(CH}_3\text{)OH} + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{OCH}_2\text{CH(CH}_3\text{)OCOCH}_3 + \text{H}_2\text{O} CH3​OCH2​CH(CH3​)OH+CH3​COOH→CH3​OCH2​CH(CH3​)OCOCH3​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain a steady state, and the product is purified through distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-methoxyacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 1-methoxy-2-propanol and acetic acid.

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 1-methoxy-2-propanol and acetic acid.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Propyl 2-methoxyacetate is widely used in scientific research due to its excellent solvency properties. Some of its applications include:

Mechanism of Action

The mechanism of action of propyl 2-methoxyacetate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving them, thereby facilitating chemical reactions and processes. The presence of both polar and non-polar groups in its structure allows it to interact with a wide range of compounds, enhancing its effectiveness as a solvent .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: Another common solvent with similar properties but a lower boiling point.

    Butyl acetate: Similar solvent with a higher boiling point and different solvency properties.

    Propylene glycol monomethyl ether acetate: Similar in structure but with different physical properties.

Uniqueness

Propyl 2-methoxyacetate is unique due to its balanced solvency properties, moderate boiling point, and low toxicity. These characteristics make it a preferred choice in applications requiring a versatile and effective solvent .

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

propyl 2-methoxyacetate

InChI

InChI=1S/C6H12O3/c1-3-4-9-6(7)5-8-2/h3-5H2,1-2H3

InChI Key

FIABMSNMLZUWQH-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)COC

Origin of Product

United States

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